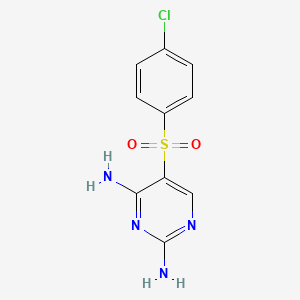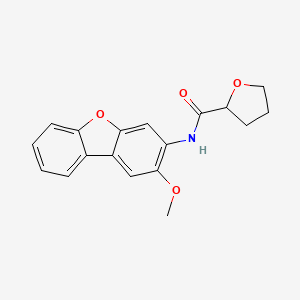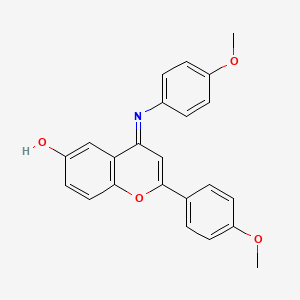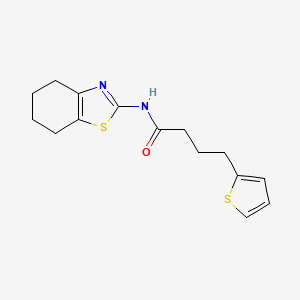![molecular formula C20H21ClN4O B1227407 2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)
2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine is a member of quinazolines.
Applications De Recherche Scientifique
Applications in Optoelectronic Materials
Quinazoline derivatives, including compounds structurally related to 2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine, have been extensively investigated for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. Their utility extends to organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, arylvinylsubstituted quinazolines have shown potential as structures for nonlinear optical materials and colorimetric pH sensors, underscoring their significance in the advancement of optoelectronic technology (Lipunova et al., 2018).
Medicinal Chemistry Applications
Quinazoline-based compounds are noteworthy for their broad spectrum of biological activities, making them significant in the realm of medicinal chemistry. These compounds have been found to exhibit antibacterial, antifungal, antiparasitic, and anticancer properties, among others. The quinazoline-4(3H)-one and its derivatives, in particular, constitute an important class of fused heterocycles present in more than 200 naturally occurring alkaloids. The stability and versatility of the quinazolinone nucleus have inspired researchers to introduce various bioactive moieties to this nucleus, creating potential medicinal agents. This includes efforts to synthesize novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones with demonstrated antibacterial activity, highlighting the potential of quinazoline derivatives in combating antibiotic resistance and other medical challenges (Tiwary et al., 2016).
Propriétés
Nom du produit |
2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine |
|---|---|
Formule moléculaire |
C20H21ClN4O |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H21ClN4O/c21-16-7-5-15(6-8-16)19-23-18-4-2-1-3-17(18)20(24-19)22-9-10-25-11-13-26-14-12-25/h1-8H,9-14H2,(H,22,23,24) |
Clé InChI |
ZKLIZFZMABEAFN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1227331.png)

![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)

![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)
![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![3-[2-(2-Ethyl-1-piperidinyl)-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B1227344.png)

